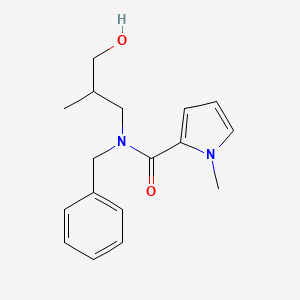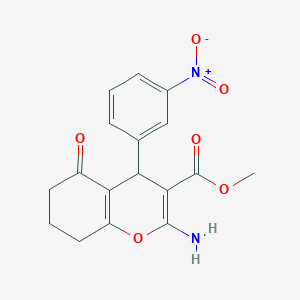![molecular formula C27H31N3O4S B4069217 N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069217.png)
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Descripción general
Descripción
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR-2. RAF kinase is involved in the MAPK signaling pathway, which plays a critical role in cell growth and proliferation. By inhibiting RAF kinase, N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 can disrupt this pathway and prevent cancer cells from growing and dividing. VEGFR-2 is involved in the formation of new blood vessels, which are necessary for the growth and spread of tumors. By inhibiting VEGFR-2, N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 can prevent the formation of new blood vessels and starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In clinical trials, N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 is its specificity for RAF kinase and VEGFR-2, which makes it a promising candidate for cancer treatment. However, one of the limitations of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 is its potential for off-target effects, which can lead to unwanted side effects. Additionally, N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 is relatively unstable and can degrade over time, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006. One area of focus is the identification of biomarkers that can predict patient response to N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006. Another area of focus is the development of combination therapies that can enhance the efficacy of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 and overcome resistance mechanisms. Additionally, there is ongoing research into the development of new RAF kinase inhibitors that can overcome the limitations of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 and improve patient outcomes.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, which plays a critical role in the development and progression of cancer. N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-4-20(3)28-27(32)23-16-10-11-17-24(23)29-26(31)19-30(25-18-12-9-13-21(25)5-2)35(33,34)22-14-7-6-8-15-22/h6-18,20H,4-5,19H2,1-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCSYJXNRRZZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)CC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069145.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069149.png)
![N-allyl-1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4069164.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)

![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069195.png)

![2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4069209.png)
![benzyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4069221.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylpropanamide](/img/structure/B4069228.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine](/img/structure/B4069241.png)